

Krypton vs. Xenon in Excimer Lasers: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Krypton*

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Excimer lasers, a class of ultraviolet lasers, are indispensable tools in a myriad of scientific and industrial applications, from semiconductor manufacturing to medical therapies. The choice of the active gas medium, specifically the noble gas component, is a critical determinant of the laser's output characteristics and suitability for a given task. This guide provides an objective comparison of two of the most common noble gases used in excimer lasers: **Krypton** (Kr) and Xenon (Xe), primarily focusing on the workhorse **Krypton** Fluoride (KrF) and Xenon Chloride (XeCl) lasers.

Fundamental Principles of Operation

Excimer lasers operate on the principle of forming a short-lived, excited diatomic molecule known as an excimer (or exciplex). This molecule is stable only in its excited state and rapidly dissociates upon returning to the ground state, releasing its energy as a high-energy UV photon.

In these lasers, a high-voltage electrical discharge is passed through a gas mixture typically composed of:

- A noble gas: **Krypton** or Xenon (~1-9%)
- A halogen: Fluorine (F₂) or Hydrogen Chloride (HCl) (~0.1-0.2%)
- A buffer gas: Neon or Helium, making up the balance (>90%)

The intense electrical field creates a plasma, initiating a series of chemical reactions that lead to the formation of the excited excimer, such as KrF* or XeCl*. The subsequent decay of this excimer results in the emission of laser light at a specific UV wavelength.

Performance Characteristics: KrF vs. XeCl Lasers

The choice between **Krypton** and Xenon as the active noble gas directly influences the laser's performance metrics. The following table summarizes the typical characteristics of KrF and XeCl excimer lasers.

Performance Metric	Krypton Fluoride (KrF)	Xenon Chloride (XeCl)
Wavelength	248 nm	308 nm
Photon Energy	~5.0 eV	~4.0 eV
Typical Pulse Energy	100 - 1000 mJ	50 - 500 mJ
Typical Pulse Duration	10 - 30 ns	10 - 40 ns
Maximum Repetition Rate	> 1 kHz (High-end models up to 6 kHz)	Up to several hundred Hz
Average Power	Up to >150 W	Up to ~100 W
Gas Lifetime	10-50 million pulses	20-100 million pulses
Overall Efficiency	2 - 4%	1 - 3%

Key Applications and Experimental Considerations

The distinct wavelengths and performance characteristics of KrF and XeCl lasers dictate their primary fields of application.

Krypton Fluoride (KrF) Lasers

With a deep-UV wavelength of 248 nm, KrF lasers are a cornerstone of high-resolution photolithography in the semiconductor industry for manufacturing microchips. The high photon energy is also ideal for micromachining a wide range of materials, including polymers, glass, and ceramics, by directly breaking chemical bonds with minimal thermal damage.

Xenon Chloride (XeCl) Lasers

The 308 nm output of XeCl lasers is strongly absorbed by biological tissues and certain polymers. This makes them highly effective in medical applications, particularly in dermatology for the treatment of psoriasis and vitiligo. The longer wavelength compared to KrF results in less cellular damage, making it a safer option for therapeutic use. In industrial settings, XeCl lasers are used for annealing silicon, marking, and surface treatment.

Experimental Protocols and Methodologies

Precise and repeatable experimental results depend on rigorous protocols for laser operation and measurement.

Protocol 1: Standard Excimer Laser Operation

- **Chamber Preparation:** Evacuate the laser discharge chamber to a high vacuum ($<10^{-6}$ mbar) to remove impurities.
- **Passivation:** For fluorine-based lasers like KrF, passivate the chamber by filling it with a low concentration of the halogen gas mixture and allowing it to react with the internal surfaces. This process is repeated until a stable gas mixture is achieved.
- **Gas Filling:** Introduce the premixed or individual gas components. The halogen (e.g., F₂/Ne mix) is typically introduced first, followed by the noble gas (e.g., Kr), and finally, the buffer gas (e.g., Ne) is used to bring the chamber to the final operating pressure.
- **High-Voltage System Activation:** Charge the main capacitor bank.
- **Triggering:** A high-voltage trigger pulse initiates the electrical discharge between the electrodes in the chamber, creating the plasma and leading to the emission of a laser pulse.
- **Gas Management:** A portion of the gas mixture is periodically replaced to maintain optimal performance and extend the gas lifetime.

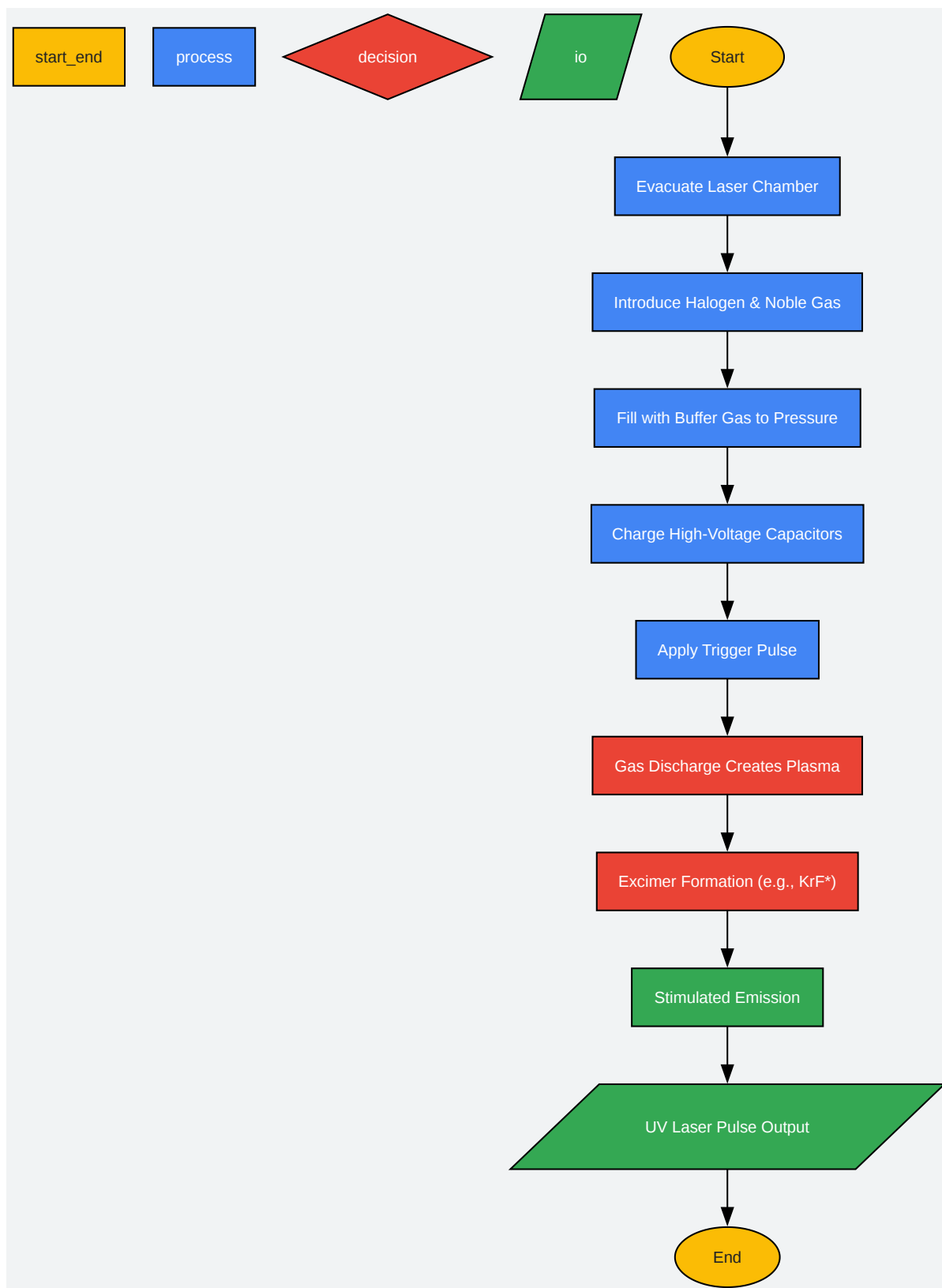
Protocol 2: Measurement of Laser Pulse Energy

- **Instrumentation:** Utilize a calibrated pyroelectric joulemeter or a calorimeter suitable for the UV wavelength and energy range of the laser.

- **Beam Path:** Position the detector head in the center of the laser beam path. Ensure the entire beam cross-section is incident on the active area of the detector. Use appropriate UV-grade optics if beam steering is required.
- **Data Acquisition:** For single-shot measurements, fire the laser once and record the energy reading. For average energy, operate the laser at a fixed repetition rate and average the readings over a set number of pulses (e.g., 100 pulses) to account for pulse-to-pulse fluctuations.
- **Safety:** Use appropriate laser safety goggles and enclosures, as deep-UV radiation is hazardous to the eyes and skin.

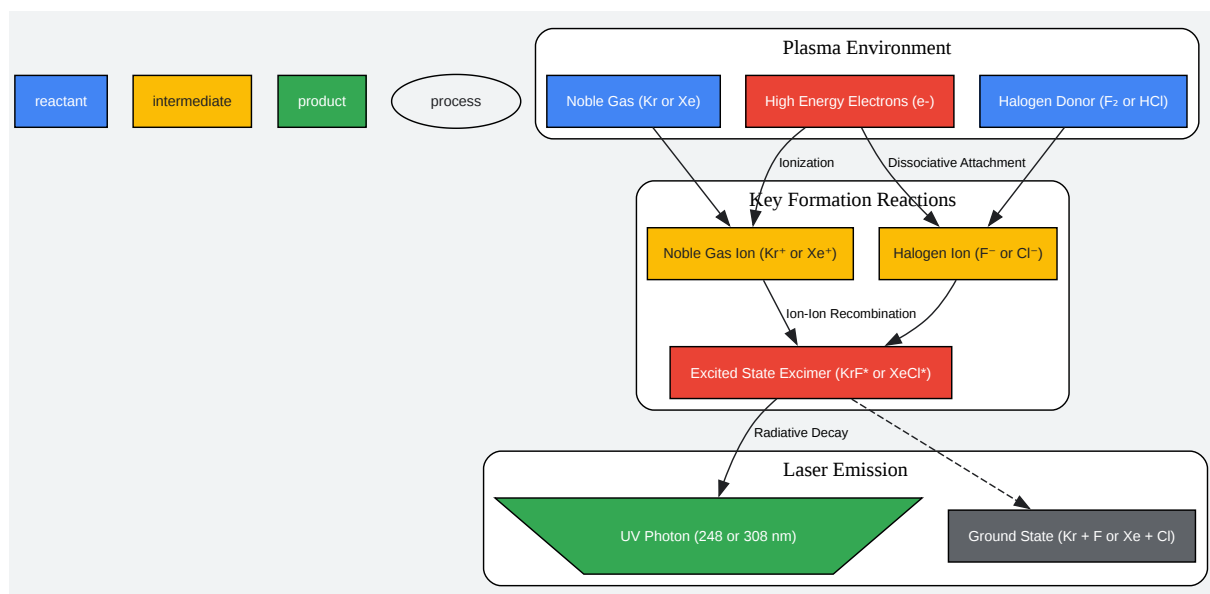
Visualizing Laser Processes

To better understand the operational flow and the underlying physics, the following diagrams illustrate the key processes.



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Caption: General workflow for operating an excimer laser system.



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- To cite this document: BenchChem. [Krypton vs. Xenon in Excimer Lasers: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1223016#comparative-study-of-krypton-and-xenon-in-excimer-laser-applications\]](https://www.benchchem.com/product/b1223016#comparative-study-of-krypton-and-xenon-in-excimer-laser-applications)

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